Nitrosonium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

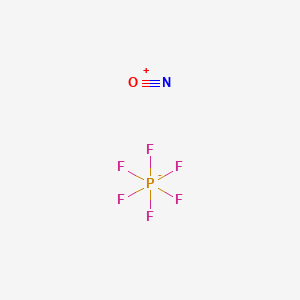

2D Structure

Properties

IUPAC Name |

azanylidyneoxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPNYRUBHJGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937608 | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16921-91-8 | |

| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Nitrosonium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of nitrosonium hexafluorophosphate (B91526) (NOPF₆), a versatile and reactive inorganic compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other advanced scientific fields.

Core Physical and Chemical Properties

Nitrosonium hexafluorophosphate is a colorless to white crystalline solid. It is notably sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition.[1] While certain physical properties such as melting point, boiling point, and density are not definitively established in the literature, key identification and solubility characteristics are well-documented.

| Property | Value |

| Molecular Formula | F₆NOP |

| Molecular Weight | 174.97 g/mol |

| Appearance | Colorless or white crystals |

| Solubility | Soluble in acetonitrile.[1] |

| Moisture Sensitivity | Hygroscopic; reacts with water.[1] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a nitrosyl halide, such as nitrosyl chloride (NOCl), with a hexafluorophosphate source. A generalized reaction pathway is illustrated below.

References

An In-depth Technical Guide to Nitrosonium Hexafluorophosphate (CAS: 16921-91-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosonium hexafluorophosphate (B91526), with the CAS number 16921-91-8, is a powerful and versatile inorganic salt composed of a nitrosonium cation ([NO]⁺) and a hexafluorophosphate anion ([PF₆]⁻).[1] This compound is a potent oxidizing agent and a valuable source of the nitrosonium ion, rendering it highly useful in a variety of organic transformations. Its applications span from serving as a polymerization initiator to facilitating C-H bond functionalization and the synthesis of complex heterocyclic systems.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of the underlying reaction mechanisms.

Chemical and Physical Properties

Nitrosonium hexafluorophosphate is typically a colorless or white crystalline solid.[5][6] It is sensitive to moisture and should be handled and stored in a dry, inert atmosphere.[1] The compound is soluble in acetonitrile (B52724), a common solvent for its reactions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16921-91-8 | [7][8] |

| Molecular Formula | F₆NOP | [8] |

| Molecular Weight | 174.97 g/mol | [1][7] |

| Appearance | Colorless or white crystalline solid | [5][6][9] |

| Purity | Typically ≥95% | [7][9] |

| Solubility | Soluble in acetonitrile | [5] |

| Sensitivity | Moisture sensitive | [1] |

| Storage Temperature | Refrigerated | [7] |

| InChI Key | SAKPNYRUBHJGAR-UHFFFAOYSA-N | [7] |

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][10][11] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Table 2: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

| Serious Eye Damage/Eye Irritation (Category 1) |

Data sourced from Fisher Scientific and ECHEMI safety data sheets.[6][10]

Key Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized for its strong electrophilic and oxidizing properties.

Polymerization Initiator

This compound is an effective initiator for the cationic polymerization of various monomers, including 1,2-epoxides (like styrene (B11656) oxide and cyclohexene (B86901) oxide), styrene, n-butyl vinyl ether, and tetrahydrofuran.[2][3][4][12] The nitrosonium ion initiates the polymerization by attacking the monomer to form a cationic intermediate, which then propagates the polymer chain.

Experimental Protocol: Polymerization of Styrene Oxide

This protocol is a representative example and may require optimization for specific applications.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add freshly distilled and dried styrene oxide (10 mmol) to dry acetonitrile (20 mL) under a nitrogen atmosphere.

-

Initiation: Cool the solution to 0 °C in an ice bath. In a separate dry vial, dissolve this compound (0.1 mmol) in dry acetonitrile (5 mL). Using a syringe, add the initiator solution dropwise to the stirred monomer solution.

-

Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 23 hours.

-

Termination and Purification: Quench the reaction by adding a small amount of methanol (B129727) (5 mL). Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (200 mL).

-

Isolation: Collect the precipitated poly(styrene oxide) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, ¹³C NMR, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[1]

Workflow for Polymerization of Styrene Oxide

Caption: A step-by-step workflow for the polymerization of styrene oxide.

Electrophilic Nitrosation of Arenes

The nitrosonium ion is a potent electrophile that can react with electron-rich aromatic compounds to introduce a nitroso group (-NO). This reaction is a key step in the synthesis of various nitrogen-containing aromatic compounds.

Experimental Protocol: Nitrosation of Anisole (B1667542)

This protocol is adapted from general procedures for arene nitrosation and may require optimization.[10][12]

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve anisole (5 mmol) in glacial acetic acid (15 mL).

-

Reagent Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution of this compound (5.5 mmol) in a minimal amount of dry acetonitrile.

-

Reaction: Slowly add the this compound solution to the stirred anisole solution while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Workup: Pour the reaction mixture into a beaker containing ice water (100 mL). The product, 4-nitrosoanisole, will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-nitrosoanisole.

Mechanism of Electrophilic Nitrosation of Anisole

Caption: The two-step mechanism of electrophilic nitrosation of anisole.

Synthesis of 1,2-Oxazines

This compound reacts with certain olefins in acetonitrile to afford 4H-5,6-dihydro-1,2-oxazines in good yields.[13] This reaction provides a direct route to this important class of heterocyclic compounds.

Experimental Protocol: Synthesis of 4,6-Diaryl-4H-5,6-dihydro-1,2-oxazines

This protocol is based on the work of Lee et al. and may require specific adaptation.[13]

-

Reaction Setup: To a solution of the aryl-substituted olefin (1 mmol) in dry acetonitrile (10 mL) at -40 °C (acetonitrile/dry ice bath) under a nitrogen atmosphere, add this compound (1.2 mmol) portion-wise over 5 minutes.

-

Reaction: Stir the mixture at -40 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the desired 4,6-diaryl-4H-5,6-dihydro-1,2-oxazine.

Logical Relationship in Oxazine Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of 1,2-oxazines.

Conclusion

This compound is a highly effective and versatile reagent with significant applications in both polymer chemistry and organic synthesis. Its ability to act as a potent electrophile and oxidizing agent allows for a range of transformations that are valuable to researchers and professionals in the chemical and pharmaceutical sciences. Proper handling and adherence to safety protocols are paramount when working with this reactive compound. The experimental procedures and mechanistic insights provided in this guide serve as a valuable resource for harnessing the synthetic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry-chemists.com [chemistry-chemists.com]

- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Nitrosation of anisole, stability constants of complexes of the nitrosonium ion with aromatic nitroso compounds, and NMR studies of restricted rotation in the complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. content.e-bookshelf.de [content.e-bookshelf.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Structure and Bonding of Nitrosonium Hexafluorophosphate

Abstract: Nitrosonium hexafluorophosphate (B91526), with the chemical formula [NO]⁺[PF₆]⁻, is an important inorganic salt composed of a nitrosonium cation and a hexafluorophosphate anion.[1] This compound serves as a powerful oxidizing agent and a versatile reagent in both organic and inorganic synthesis, notably as a source of the nitrosonium ion and as an initiator for certain polymerization reactions.[2][3] This guide provides a detailed examination of the molecular structure, bonding characteristics, and key analytical signatures of nitrosonium hexafluorophosphate, intended for researchers and professionals in chemical sciences.

Molecular Structure and Bonding

This compound is a classic example of an ionic compound formed by the electrostatic attraction between a diatomic cation, nitrosonium (NO⁺), and a polyatomic anion, hexafluorophosphate (PF₆⁻). The bonding within each ion is covalent.

The Nitrosonium Cation (NO⁺)

The nitrosonium cation is a diatomic species isoelectronic with molecular nitrogen (N₂) and carbon monoxide (CO).[4] This electronic similarity indicates the presence of a triple bond between the nitrogen and oxygen atoms, resulting in a bond order of 3.[4] This strong covalent bond is responsible for the cation's high vibrational frequency and stability. The N-O bond is exceptionally short, reflecting its triple-bond character.

The Hexafluorophosphate Anion (PF₆⁻)

The hexafluorophosphate anion features a central phosphorus atom covalently bonded to six fluorine atoms. The geometry of the PF₆⁻ anion is octahedral, with the phosphorus atom at the center and the fluorine atoms at the vertices. This arrangement minimizes electron pair repulsion, leading to a highly symmetric and stable anion. All P-F bonds are equivalent, and the F-P-F bond angles are characteristic of octahedral geometry (90° and 180°).

Crystal Structure

Table 1: Structural and Bonding Parameters

| Parameter | Ion | Value / Description |

|---|---|---|

| Formula | - | NOPF₆ |

| Molecular Weight | - | 174.97 g/mol [1] |

| Bonding Type | Inter-ionic | Ionic |

| Intra-ionic | Covalent | |

| Cation Geometry | NO⁺ | Linear |

| Anion Geometry | PF₆⁻ | Octahedral |

| N-O Bond Order | NO⁺ | 3[4] |

Spectroscopic Characterization

The distinct nature of the cation and anion gives rise to characteristic spectroscopic signatures that are invaluable for identification and structural analysis.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a primary tool for characterizing this compound.

-

Nitrosonium Cation (NO⁺): The most prominent feature in the vibrational spectrum is the N-O stretching mode (ν(NO)). Due to the strong triple bond, this vibration occurs at a very high frequency, typically appearing as a strong, sharp absorption in the infrared (IR) spectrum between 2150 and 2400 cm⁻¹ .[4] This band is a definitive indicator of the presence of the nitrosonium ion.

-

Hexafluorophosphate Anion (PF₆⁻): The octahedral PF₆⁻ anion has several vibrational modes, some of which are Raman active and others IR active. The totally symmetric P-F stretching mode (ν(P-F), A₁g symmetry) is particularly intense in the Raman spectrum and is typically observed around 740-750 cm⁻¹ .[5] Other bending and stretching modes appear at lower frequencies.

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |

|---|---|---|---|

| ν(N-O) | ~2150 - 2400 | IR, Raman | N-O stretch in NO⁺[4] |

| ν(P-F) | ~745 | Raman | Symmetric P-F stretch (A₁g) in PF₆⁻[5] |

| ν(P-F) | ~840 | IR | Asymmetric P-F stretch (F₁u) in PF₆⁻ |

| δ(F-P-F) | ~560 | IR, Raman | F-P-F bend (F₁u, F₂g) in PF₆⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly effective for probing the hexafluorophosphate anion.

-

³¹P NMR: The phosphorus-31 nucleus is 100% abundant and NMR active.[6] In the PF₆⁻ anion, the central phosphorus atom is coupled to six equivalent fluorine atoms (¹⁹F, spin I = ½). This results in a characteristic septet in the ³¹P NMR spectrum, typically observed far upfield around -144 ppm (relative to H₃PO₄).[7]

-

¹⁹F NMR: The fluorine-19 nucleus is also 100% abundant and highly sensitive. The six equivalent fluorine atoms are coupled to a single phosphorus atom (³¹P, spin I = ½). This coupling produces a sharp doublet in the ¹⁹F NMR spectrum. The ¹J(P-F) coupling constant is large, typically in the range of 700-720 Hz .

Table 3: Typical NMR Spectroscopic Data for the PF₆⁻ Anion

| Nucleus | Chemical Shift (δ) | Multiplicity | J-Coupling Constant (Hz) |

|---|---|---|---|

| ³¹P | ~ -144 ppm | Septet | ¹J(P-F) ≈ 710 Hz |

| ¹⁹F | Varies with solvent | Doublet | ¹J(F-P) ≈ 710 Hz |

Experimental Protocols

Synthesis

A common and reliable method for the synthesis of this compound involves the reaction of nitrosyl fluoride (B91410) (NOF) with phosphorus pentafluoride (PF₅).

Reaction: NOF + PF₅ → [NO]⁺[PF₆]⁻

Protocol:

-

Apparatus: The reaction should be conducted in a vacuum- and moisture-free environment, such as a Schlenk line or a glovebox, using oven-dried glassware. A typical setup includes a reaction flask equipped with a magnetic stirrer and a gas inlet.

-

Reactants & Solvent: Phosphorus pentafluoride (PF₅) gas is used in slight excess. Nitrosyl fluoride (NOF) can be generated in situ or used from a cylinder. Anhydrous acetonitrile (B52724) (MeCN) or sulfur dioxide (SO₂) can be used as the solvent.

-

Procedure:

-

The reaction flask is charged with the anhydrous solvent and cooled to an appropriate temperature (e.g., -20 °C to 0 °C).

-

Phosphorus pentafluoride gas is slowly bubbled into the stirred solvent.

-

Nitrosyl fluoride gas is then introduced into the solution.

-

This compound precipitates from the solution as a colorless to white crystalline solid.[8][9]

-

-

Isolation: The product is isolated by filtration under an inert atmosphere. The solid is then washed with a dry, non-coordinating solvent (like diethyl ether) to remove any residual reactants and subsequently dried under vacuum.

Handling and Storage

-

Moisture Sensitivity: this compound is extremely sensitive to moisture.[9] The nitrosonium ion reacts readily with water to form nitrous acid, leading to the decomposition of the compound. Hydrolysis Reaction: [NO]⁺ + H₂O → HONO + H⁺

-

Storage: The compound must be handled and stored under strictly anhydrous conditions, such as in a nitrogen- or argon-filled glovebox or a tightly sealed container within a desiccator.[9]

Visualized Structures and Workflows

References

- 1. Phosphate(1-), hexafluoro-, nitrosyl (1:1) | F6NOP | CID 10910083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16921-91-8 [chemicalbook.com]

- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Nitrosonium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of Nitrosonium Hexafluorophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of nitrosonium hexafluorophosphate (B91526) (NOPF₆) in organic solvents. Due to the limited availability of precise quantitative data for NOPF₆, this document combines reported qualitative information with comparative data for other hexafluorophosphate salts to offer a thorough understanding for practical laboratory applications.

Introduction to Nitrosonium Hexafluorophosphate

This compound is an inorganic compound with the chemical formula NOPF₆. It is a powerful oxidizing agent and finds use in organic synthesis as a nitrosating agent and for the formation of nitrosyl complexes.[1] Given its reactivity, particularly its sensitivity to moisture, understanding its solubility and stability in anhydrous organic solvents is crucial for its effective use in research and development.[2]

Solubility of this compound

Qualitative Solubility

This compound is most frequently cited as being soluble in acetonitrile.[1][2][3] This is consistent with the general solubility trend of hexafluorophosphate salts, which are typically soluble in polar aprotic solvents.[4][5]

Comparative Solubility of Hexafluorophosphate Salts

| Salt | Solvent | Solubility | Reference |

| This compound (NOPF₆) | Acetonitrile | Soluble | [1][2] |

| Bisbenzimidazolium dihexafluorophosphate salts | Dichloromethane, DMSO, DMF, Acetone, Acetonitrile | Soluble | [4] |

| Tetrabutylammonium Hexafluorophosphate (NBu₄PF₆) | Acetone, Acetonitrile | Highly Soluble | [6] |

| Lithium Hexafluorophosphate (LiPF₆) | Dimethyl Carbonate | High Solubility (in combination with other solvents) | [5] |

| Calcium Hexafluorophosphate (Ca(PF₆)₂) | Dichloromethane, Acetonitrile | Suggested as potential solvents | [7] |

| Tripropylammonium hexafluorophosphate ([TPA][PF6]) | Dimethyl Sulfoxide (DMSO) | 200 mg/mL (requires sonication) | [8] |

This table presents a summary of available solubility data for NOPF₆ and related hexafluorophosphate salts to guide solvent selection.

Reactivity in Organic Solvents

The choice of solvent for NOPF₆ is limited by its high reactivity. As a strong oxidizing agent, it can react with many common organic solvents.

-

Alcohols: Alcohols are readily oxidized by NOPF₆ and are therefore unsuitable as solvents.[9][10][11]

-

Ethers: Ethers can be cleaved by strong acids, and while NOPF₆ is not a protic acid, its reactivity can lead to the degradation of etheral solvents, especially under certain conditions.[12][13][14][15]

-

Ketones and Aldehydes: The carbonyl group in ketones and aldehydes can be susceptible to reaction with strong electrophiles like the nitrosonium cation.[16][17][18][19][20]

-

Water: NOPF₆ reacts readily with water, hydrolyzing to form nitrous acid and hexafluorophosphoric acid. Therefore, all solvents must be rigorously dried before use.[21]

Based on these reactivity constraints, acetonitrile and dichloromethane are likely the most suitable solvents for NOPF₆.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an air- and moisture-sensitive inorganic salt like NOPF₆ in an organic solvent. This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., acetonitrile)

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (±0.1 mg)

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or hotplate

-

Syringes and filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for phosphorus)

Procedure

-

Preparation:

-

Ensure all glassware is rigorously dried in an oven and cooled under vacuum or in a desiccator.

-

Transfer all materials and equipment into an inert atmosphere glovebox.

-

-

Sample Preparation:

-

Add a precisely weighed amount of the anhydrous organic solvent to a series of vials.

-

To each vial, add an excess, precisely weighed amount of NOPF₆. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials tightly.

-

-

Equilibration:

-

Sample Extraction and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Transfer the clear, saturated solution to a pre-weighed, sealed container and weigh it to determine the mass of the solution.

-

Dilute the sample to a known concentration suitable for the chosen analytical method.

-

Analyze the concentration of NOPF₆ in the diluted sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of dissolved NOPF₆ / mass of solvent) * 100

-

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage.[1][3]

-

It is moisture-sensitive and should be handled under an inert, dry atmosphere.[2]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[24][25]

-

Work in a well-ventilated area or a fume hood.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 6. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crab.rutgers.edu [crab.rutgers.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Nitrosonium - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. images.thdstatic.com [images.thdstatic.com]

- 25. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Nitrosonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a versatile reagent utilized as a potent oxidizing agent and a polymerization initiator in various chemical syntheses. A thorough understanding of its thermal stability and decomposition characteristics is paramount for its safe handling, storage, and effective application in research and development, including in the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the thermal properties of nitrosonium hexafluorophosphate, including its decomposition pathway and the standard methodologies for its thermal analysis.

Thermal Stability and Decomposition Pathway

The primary decomposition pathway of this compound is believed to involve its dissociation into nitrosyl fluoride (B91410) (NOF) and phosphorus pentafluoride (PF₅), both of which are toxic and corrosive gases.

Proposed Decomposition Reaction:

NOPF₆(s) → NOF(g) + PF₅(g)

Further decomposition of the initial products can occur, especially in the presence of trace amounts of water, leading to the formation of hazardous substances including nitrogen oxides (NOx), hydrogen fluoride (HF), and phosphorus oxides.[1][2]

The analogous compound, lithium hexafluorophosphate (LiPF₆), decomposes to form lithium fluoride (LiF) and phosphorus pentafluoride (PF₅). This known decomposition pathway for a similar hexafluorophosphate salt lends support to the proposed decomposition of NOPF₆ into gaseous products.

Quantitative Thermal Analysis Data

Precise quantitative data, such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures, would be determined experimentally using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). In the absence of specific literature data for NOPF₆, the following table structure is provided as a template for presenting such data once obtained.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | Data to be determined experimentally |

| Temperature of 5% Weight Loss (T5%) | Data to be determined experimentally |

| Temperature of Maximum Decomposition Rate (Tmax) | Data to be determined experimentally |

| Final Residue (%) | Data to be determined experimentally |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | Data to be determined experimentally |

| Enthalpy of Fusion (ΔHfus) | Data to be determined experimentally |

| Decomposition Exotherm/Endotherm Onset (Tdec) | Data to be determined experimentally |

| Enthalpy of Decomposition (ΔHdec) | Data to be determined experimentally |

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for the key experiments required to determine the thermal stability and decomposition profile of this compound.

1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures and weight loss.

-

Instrumentation: A thermogravravimetric analyzer (e.g., TA Instruments, Mettler Toledo).

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and moisture.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the onset of decomposition and temperatures of maximum weight loss.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition enthalpies.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments, PerkinElmer).

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with a dry, inert gas (e.g., nitrogen or argon).

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to calculate the associated enthalpies.

-

3. Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

-

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Methodology:

-

The TGA experiment is performed as described above.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

The spectra are analyzed to identify the chemical composition of the decomposition products.

-

Visualizations

Caption: Proposed thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Early Studies and Discovery of Nitrosonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies and discovery of nitrosonium salts. It covers the historical context of their discovery, key methods of synthesis and characterization, detailed experimental protocols, and their fundamental chemical properties.

Introduction to Nitrosonium Salts

The nitrosonium ion, NO⁺, is a diatomic cation isoelectronic with carbon monoxide and molecular nitrogen.[1] It consists of a nitrogen atom and an oxygen atom triple bonded to each other, with a net positive charge. This reactive electrophilic species is a key component of various salts, typically with counterions that are weakly nucleophilic. Common examples of these salts include nitrosonium tetrafluoroborate (B81430) (NOBF₄), nitrosonium perchlorate (B79767) (NOClO₄), and nitrosylsulfuric acid (NOSO₄H).[1] These compounds have been instrumental as reagents in organic and inorganic synthesis, primarily as nitrosating and diazotizing agents, as well as mild oxidants.[2][3]

Early Discovery and Historical Context

The history of nitrosonium salts is intrinsically linked to the development of industrial chemical processes. One of the earliest known compounds containing the nitrosonium ion is nitrosylsulfuric acid (NO)(HSO₄). This compound, known as "lead-chamber crystals," was identified in the lead chamber process for producing sulfuric acid, a method that dates back to the 18th century. In this process, nitrogen oxides play a crucial role as catalysts in the oxidation of sulfur dioxide. The formation of nitrosylsulfuric acid is a key step in the catalytic cycle. While the true ionic nature of this compound as [NO]⁺[HSO₄]⁻ was understood much later, its observation and isolation represent the earliest encounters with a nitrosonium salt.

The systematic study and characterization of a broader range of nitrosonium salts began in the 20th century with the development of new synthetic techniques and analytical methods, particularly infrared spectroscopy.

Synthesis and Characterization

The synthesis of nitrosonium salts generally involves the reaction of a nitrogen oxide species with a strong acid or a Lewis acid in an anhydrous environment. The nitrosonium ion can be formed by the protonation of nitrous acid.[1]

General Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ NO⁺ + H₂O[1]

A key characteristic used in the identification of nitrosonium salts is the strong infrared absorption band corresponding to the N-O stretching vibration (νNO). This band typically appears in the range of 2150–2400 cm⁻¹.[1]

Table 1: Infrared Spectroscopic Data for Selected Nitrosonium Salts

| Compound | Formula | νNO (cm⁻¹) |

| Nitrosonium tetrafluoroborate | NOBF₄ | 2387 |

| General Range for Nitrosonium Salts | NO⁺X⁻ | 2150–2400 |

| [Source:[1][2]] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key nitrosonium salts as would have been performed in early to mid-20th-century laboratories.

Nitrosonium tetrafluoroborate is a white, crystalline solid that can be purified by sublimation.[1] One of the common early syntheses involves the reaction of anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide in a non-aqueous solvent like nitromethane (B149229).[4][5]

Detailed Protocol:

-

Reactor Setup: A polyethylene reactor equipped with a stirrer, a gas inlet tube, and an exit tube is charged with dry nitromethane under a slow stream of dry nitrogen.

-

Cooling: The reactor is cooled to -20°C with continuous stirring.

-

Reagent Addition: Anhydrous hydrogen fluoride, boron trifluoride, and nitrogen dioxide are added sequentially and slowly. The temperature should be maintained below 0°C throughout the addition.

-

Precipitation: During the addition of nitrogen dioxide, a white precipitate of nitrosonium tetrafluoroborate forms.

-

Isolation: The precipitate is collected by filtration in a dry box to prevent exposure to moisture.

-

Washing: The collected solid is washed successively with dry nitromethane and carbon tetrachloride.

-

Drying: The product is dried overnight in a heated vacuum desiccator (50-100°C) to yield pure nitrosonium tetrafluoroborate.

Chemical Properties and Early Applications

Nitrosonium salts are highly reactive and must be protected from moisture, as they readily hydrolyze to form nitrous acid.[1]

Hydrolysis of Nitrosonium Ion: NO⁺ + H₂O → HONO + H⁺[1]

One of the most significant early applications of nitrosonium salts was in the diazotization of aryl amines to produce diazonium salts.[1] These diazonium salts are versatile intermediates in the synthesis of a wide range of organic compounds, including azo dyes.

Diazotization of an Aryl Amine: ArNH₂ + NO⁺ → [ArN₂]⁺ + H₂O

Nitrosonium salts, such as NOBF₄, also function as effective oxidizing agents.[2] For example, they can oxidize ferrocene (B1249389) to ferrocenium (B1229745) tetrafluoroborate.[2]

Conclusion

The discovery and study of nitrosonium salts have been pivotal in the advancement of both inorganic and organic chemistry. From their early identification in industrial processes to their synthesis as versatile laboratory reagents, these compounds have provided chemists with powerful tools for a variety of chemical transformations. The early investigations into their synthesis and characterization laid the groundwork for our modern understanding of their reactivity and applications in fields ranging from synthetic chemistry to materials science and drug development.

References

An In-depth Technical Guide to the Spectroscopic Data (IR, Raman) of Nitrosonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data for nitrosonium hexafluorophosphate (B91526) (NOPF₆). This salt, composed of the nitrosonium cation (NO⁺) and the hexafluorophosphate anion (PF₆⁻), is a potent oxidizing and nitrosating agent used in various chemical syntheses. Vibrational spectroscopy is a critical tool for its characterization, providing insights into its molecular structure, bond strengths, and purity.

Spectroscopic Data

The vibrational spectrum of nitrosonium hexafluorophosphate is best understood by considering the individual spectra of its constituent ions: the nitrosonium cation (NO⁺) and the hexafluorophosphate anion (PF₆⁻).

Infrared (IR) Spectroscopy

The infrared spectrum is dominated by the very strong stretching vibration of the nitrosonium cation and the vibrations of the hexafluorophosphate anion.

Table 1: Infrared Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Ion |

| 2150 - 2400 | Strong | N-O Stretching | ν(NO) | NO⁺ |

| ~840 | Strong | P-F Asymmetric Stretching | ν₃ (F₁u) | PF₆⁻ |

| ~558 | Strong | F-P-F Asymmetric Bending | ν₄ (F₁u) | PF₆⁻ |

Note: The exact frequency of the NO⁺ stretch can vary depending on the crystal lattice and any potential impurities.[1][2] The frequencies for the PF₆⁻ anion are based on typical values for hexafluorophosphate salts.

Raman Spectroscopy

In Raman spectroscopy, the vibrational modes of the hexafluorophosphate anion are particularly prominent. The N-O stretch of the nitrosonium cation is also Raman active. For a molecule with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa (Rule of Mutual Exclusion).

Table 2: Raman Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode | Ion |

| 2150 - 2400 | Medium | N-O Stretching | ν(NO) | NO⁺ |

| ~745 | Strong | P-F Symmetric Stretching | ν₁ (A₁g) | PF₆⁻ |

| ~575 | Medium | P-F Symmetric Bending | ν₂ (E_g) | PF₆⁻ |

| ~470 | Weak | F-P-F Bending | ν₅ (F₂g) | PF₆⁻ |

Note: The frequencies for the PF₆⁻ anion are based on typical values for hexafluorophosphate salts.

Experimental Protocols

The acquisition of high-quality IR and Raman spectra of this compound, a moisture-sensitive solid, requires specific sample handling and instrumental techniques.

Infrared Spectroscopy (Solid State)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used, equipped with a suitable detector for the mid-IR region (e.g., DTGS or MCT).

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the NOPF₆ sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press. All sample handling should be performed in a dry atmosphere (e.g., a glove box) to prevent hydrolysis of the sample.

-

Nujol Mull Method: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. This mull is then spread between two KBr or NaCl plates for spectral acquisition. This method is useful for observing regions where Nujol does not absorb strongly.

-

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Raman Spectroscopy (Solid State)

-

Instrumentation: A Fourier Transform (FT) Raman or a dispersive Raman spectrometer equipped with a high-intensity laser source is used. Common laser excitation wavelengths include 1064 nm (Nd:YAG) to minimize fluorescence, or visible lasers (e.g., 532 nm or 785 nm).

-

Sample Preparation: The solid NOPF₆ sample is typically packed into a glass capillary tube or a small well on a sample holder. Due to its reactivity, the sample should be handled in a dry environment and sealed if possible.

-

Data Acquisition: The Raman spectrum is collected by focusing the laser beam onto the sample and collecting the scattered light. The data is typically plotted as intensity versus the Raman shift (in cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of this compound.

Caption: Experimental Workflow for Spectroscopic Analysis of NOPF6.

References

A Comprehensive Technical Guide to Nitrosonium Hexafluorophosphate: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a powerful and versatile reagent widely utilized in synthetic chemistry. It serves as a potent oxidizing agent and a convenient source of the nitrosonium ion (NO⁺), finding applications in diazotization reactions, cationic polymerization, and various oxidation processes. This technical guide provides an in-depth overview of its commercial availability, purity grades, physicochemical properties, and detailed experimental protocols for its key applications. Additionally, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Commercial Suppliers and Purity Grades

Nitrosonium hexafluorophosphate is commercially available from several chemical suppliers in various purity grades, typically ranging from 95% to 97%. The compound is usually supplied as a colorless to white crystalline solid. For research and development purposes, it is crucial to select a supplier that provides comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the material's quality and suitability for the intended application.

| Supplier | Purity Grade(s) | Available Quantities |

| Sigma-Aldrich | 95% | 1 g, 5 g, 25 g, 100 g |

| Thermo Scientific Chemicals | 95%, 96% | 5 g, 25 g |

| Oakwood Chemical | Not specified | Inquire for details |

| CHEMLYTE SOLUTIONS CO.,LTD | Not specified | Inquire for details |

| CP Lab Safety | min 97% | 10 g |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions. It is particularly sensitive to moisture and should be handled under inert and dry conditions.

| Property | Value |

| Molecular Formula | NOPF₆ |

| Molecular Weight | 174.97 g/mol |

| Appearance | Colorless to white crystalline solid |

| Solubility | Soluble in acetonitrile (B52724). Decomposes in water.[1] |

| Melting Point | 165-170 °C (decomposes) |

| Sensitivity | Moisture sensitive |

Experimental Protocols

The following sections provide detailed methodologies for some of the key applications of this compound.

Diazotization of Aromatic Amines

This compound is an effective reagent for the diazotization of primary aromatic amines to form highly reactive diazonium salts. These salts are valuable intermediates in the synthesis of a wide range of aromatic compounds.

Materials:

-

Substituted aromatic amine

-

This compound (NOPF₆)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Under an inert atmosphere, dissolve the aromatic amine in anhydrous acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of this compound to the stirred solution. The addition should be done in portions to control the reaction temperature.

-

Continue stirring the reaction mixture at 0 °C for 30-60 minutes. The completion of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

The resulting diazonium salt solution can be used directly for subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions).

-

For isolation of the diazonium salt (caution: diazonium salts can be explosive when dry), precipitate it by the slow addition of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum at a low temperature.

References

Safety and Handling of Nitrosonium Hexafluorophosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrosonium hexafluorophosphate (B91526) (NOPF₆) is a powerful oxidizing and nitrosating agent with significant applications in synthetic chemistry, particularly as an initiator in cationic polymerization and for the generation of diazonium salts.[1][2][3] Its utility, however, is matched by its hazardous nature, necessitating stringent safety protocols and handling procedures. This guide provides a comprehensive overview of the safety and handling precautions for Nitrosonium hexafluorophosphate, intended to support researchers, scientists, and drug development professionals in its safe and effective use.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a substance is the first step in safe handling. This compound is a colorless to white crystalline solid that is sensitive to moisture.[2][3] Key physical and chemical data are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16921-91-8 | [2][4] |

| Molecular Formula | F₆NOP | [2] |

| Molecular Weight | 174.97 g/mol | [2][3] |

| Appearance | Colorless or white crystalline solid | [3] |

| Solubility | Soluble in acetonitrile.[2][3] Reacts with water.[5] | [2][3][5] |

| Stability | Stable under normal, dry conditions. Moisture sensitive.[5] | [5] |

| Reactivity | Strong oxidizing agent.[5] Incompatible with strong oxidizing agents.[5] | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[5] It causes severe skin burns and serious eye damage.[2][5][6] Inhalation of dust or fumes should be avoided, and immediate medical attention is required in case of exposure.[5]

| Hazard Class | Category | GHS Hazard Statement(s) | Signal Word | Pictogram(s) | Reference(s) |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive | [5][7][8] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | Danger | corrosive | [2][5][6] |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Immediately call a POISON CENTER or doctor/physician.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] | [5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[5] Immediately call a POISON CENTER or doctor/physician.[5] Wash contaminated clothing before reuse.[8] | [5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Immediately call a POISON CENTER or doctor/physician.[5] | [5] |

| Ingestion | Rinse mouth.[5] Do NOT induce vomiting.[5][8] Immediately call a POISON CENTER or doctor/physician.[5] | [5][8] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][8] Refer to the PPE workflow diagram below for detailed guidance.

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[5]

-

Dust Formation: Minimize dust generation and accumulation.[5]

-

Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke when using this product.[9]

Storage

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store in a corrosives area.[5]

-

Moisture: Protect from moisture.[5] The substance is moisture-sensitive.[5]

-

Incompatible Materials: Store away from strong oxidizing agents.[5]

Stability and Reactivity

This compound is stable under normal, dry conditions but is sensitive to moisture.[5]

-

Conditions to Avoid: Exposure to moist air or water, and formation of dust.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), oxides of phosphorus, and gaseous hydrogen fluoride (B91410) (HF).[5]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[5] Avoid creating dust.

Disposal Considerations

Waste from residues and unused product should be considered hazardous waste.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Experimental Protocols: Applications in Synthesis

This compound is a valuable reagent in organic synthesis, primarily for the initiation of cationic polymerization and the formation of diazonium salts.[1][2][3]

Cationic Polymerization of Epoxides

This compound can initiate the ring-opening polymerization of epoxides such as styrene (B11656) oxide and cyclohexene (B86901) oxide.[1][2] The nitrosonium ion (NO⁺) acts as the initiator, attacking the oxygen atom of the epoxide ring, which leads to ring-opening and the formation of a carbocation. This carbocation then propagates the polymerization by reacting with other monomer units.

Synthesis of Diazonium Salts

Aryl diazonium salts are important intermediates in the synthesis of a wide variety of aromatic compounds. They are typically prepared by the reaction of an aromatic primary amine with a source of the nitrosonium ion. This compound can serve as a convenient source of NO⁺ for this transformation, often under milder and non-aqueous conditions compared to traditional methods using nitrous acid.

General Procedure Outline:

-

Dissolve the aromatic amine in an appropriate aprotic solvent (e.g., acetonitrile).

-

Cool the solution to a low temperature (typically 0 °C or below).

-

Slowly add a solution or suspension of this compound to the cooled amine solution with vigorous stirring.

-

Monitor the reaction for the formation of the diazonium salt.

-

The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation due to the instability of diazonium salts.

Conclusion

This compound is a versatile and powerful reagent for specialized synthetic applications. However, its corrosive and reactive nature demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its use and harness its synthetic potential in a safe and responsible manner. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RTECS NUMBER-DF2385000-Chemical Toxicity Database [drugfuture.com]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. unece.org [unece.org]

- 9. eu-japan.eu [eu-japan.eu]

Methodological & Application

Application Notes and Protocols: Nitrosonium Hexafluorophosphate as an Oxidant in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) is a powerful and versatile oxidizing agent employed in a range of organic transformations. As a source of the nitrosonium cation (NO⁺), it serves as a potent one-electron oxidant and a nitrosating agent. Its utility extends to the oxidation of various functional groups, the formation of carbon-heteroatom bonds, and applications in C-H functionalization.[1] This document provides detailed application notes and experimental protocols for the use of nitrosonium hexafluorophosphate in key organic synthetic methodologies.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[2][3][4][5] It is toxic if swallowed or inhaled.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][6] Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]

-

In case of exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][5] If inhaled, move to fresh air. If swallowed, rinse mouth with water and do not induce vomiting.[3][5]

Applications in Organic Synthesis

Oxidation of Alcohols

This compound can be employed for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. The reaction proceeds via a proposed hydride abstraction mechanism. While specific detailed protocols with a broad substrate scope for this compound are not extensively documented in readily available literature, a general procedure can be outlined based on its known reactivity.

General Experimental Protocol: Oxidation of a Secondary Alcohol

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 mmol) in anhydrous acetonitrile (B52724) (5 mL).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add this compound (1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketone.

Table 1: Hypothetical Substrate Scope for the Oxidation of Secondary Alcohols *

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Phenylethanol | Acetophenone | 85-95 |

| 2 | Diphenylmethanol | Benzophenone | 90-98 |

| 3 | Cyclohexanol | Cyclohexanone | 80-90 |

| 4 | 4-Methoxy-1-phenylethanol | 4-Methoxyacetophenone | 88-96 |

| 5 | 4-Nitro-1-phenylethanol | 4-Nitroacetophenone | 75-85 |

*Note: This table is illustrative and based on the expected reactivity. Actual yields may vary.

Caption: Proposed mechanism for thioether oxidation.

C-H Functionalization

This compound can act as an oxidant in C-H functionalization reactions, enabling the formation of C-N and C-O bonds. These reactions are of significant interest for late-stage functionalization in drug discovery. While this is an emerging area, the general principle involves the generation of a radical cation intermediate.

Conceptual Protocol: Oxidative C-H Amination of an Arene

-

Setup: In a glovebox, charge a vial with the arene (1.0 mmol), a nitrogen nucleophile (e.g., a secondary amine, 1.2 mmol), and this compound (1.5 mmol, 1.5 eq).

-

Solvent: Add anhydrous and degassed 1,2-dichloroethane (B1671644) (5 mL).

-

Reaction: Seal the vial and stir the mixture at 60 °C for 24 hours.

-

Analysis: Cool the reaction to room temperature, and analyze an aliquot by GC-MS or LC-MS to determine product formation and conversion.

-

Work-up and Purification: If the desired product is formed, quench the reaction with a suitable aqueous solution, extract with an organic solvent, and purify by chromatography.

Logical Relationship in C-H Functionalization

Caption: C-H functionalization via a radical cation.

Conclusion

This compound is a potent oxidant with diverse applications in organic synthesis. Its ability to effect the oxidation of alcohols, the cleavage of ethers, the synthesis of sulfoxides, and to participate in C-H functionalization reactions makes it a valuable tool for synthetic chemists. Proper handling and safety precautions are essential when working with this reagent. The protocols provided herein serve as a foundation for the application of this compound in the modern synthetic laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the role of anionic ligands in the site-selectivity of oxidative C–H functionalization reactions of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols: Nitrosonium Hexafluorophosphate in the Diazotization of Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of compounds, including dyes, pharmaceuticals, and other fine chemicals. Traditionally, diazotization is achieved by treating the aromatic amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid. While effective, this method can be sensitive to reaction conditions and may not be suitable for all substrates, particularly those sensitive to strongly acidic aqueous environments.

Nitrosonium hexafluorophosphate (B91526) (NO⁺PF₆⁻) offers a powerful and often advantageous alternative to classical diazotization methods. As a stable, crystalline solid, it serves as a direct source of the essential electrophile, the nitrosonium ion (NO⁺). This allows for diazotization reactions to be carried out under milder and anhydrous conditions, expanding the scope of compatible substrates and improving reaction control.

These application notes provide a comprehensive overview of the use of nitrosonium hexafluorophosphate in the diazotization of aromatic amines, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Advantages of Using this compound

Employing this compound as a diazotizing agent presents several key advantages over the traditional sodium nitrite/acid method:

-

Anhydrous Reaction Conditions: As a pre-formed source of the nitrosonium ion, NO⁺PF₆⁻ allows for diazotization in non-aqueous organic solvents. This is particularly beneficial for aromatic amines that have poor solubility in acidic water or are sensitive to hydrolysis.

-

Milder Reaction Conditions: The use of this compound can often circumvent the need for strong mineral acids, making it compatible with acid-sensitive functional groups.

-

Improved Control and Stoichiometry: As a stable, weighable solid, the stoichiometry of the diazotization reaction can be precisely controlled, potentially leading to cleaner reactions and higher yields.

-

Enhanced Stability of Diazonium Salts: The resulting aryldiazonium hexafluorophosphate salts are often more stable than their chloride or sulfate (B86663) counterparts, with some being isolable as solid materials. This increased stability can be advantageous for subsequent downstream reactions.

Reaction Mechanism

The diazotization of a primary aromatic amine with this compound proceeds through a well-established mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic nitrosonium ion. A series of proton transfers and the subsequent elimination of water lead to the formation of the stable aryldiazonium ion.

Experimental Protocols

General Safety Precautions:

-

This compound is a moisture-sensitive and corrosive solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aryl diazonium salts can be explosive, especially in the solid state. It is highly recommended to use them in solution directly after preparation and to avoid isolation unless their stability is well-documented.

-

Reactions should be conducted at low temperatures to minimize the decomposition of the diazonium salt.

Protocol 1: General Procedure for the Diazotization of Aromatic Amines in Acetonitrile (B52724)

This protocol is suitable for a wide range of aromatic amines that are soluble in acetonitrile.

Materials:

-

Aromatic amine

-

This compound (NO⁺PF₆⁻)

-

Anhydrous acetonitrile

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate container, weigh the required amount of this compound (1.0-1.1 eq.).

-

Slowly add the solid this compound portion-wise to the stirred solution of the aromatic amine over a period of 10-15 minutes. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30-60 minutes.

-

The resulting solution of the aryl diazonium hexafluorophosphate is now ready for use in subsequent reactions.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the diazotization of various substituted anilines using this compound. The data is compiled from various literature sources and should be used as a general guideline. Optimization may be required for specific substrates.

| Aromatic Amine | Substituent | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Aniline | H | Acetonitrile | 0 | 30 | >95 |

| p-Toluidine | 4-CH₃ | Acetonitrile | 0 | 30 | >95 |

| p-Anisidine | 4-OCH₃ | Acetonitrile | 0 | 45 | ~90 |

| p-Chloroaniline | 4-Cl | Acetonitrile | 0 | 60 | ~92 |

| p-Nitroaniline | 4-NO₂ | Acetonitrile | 0-5 | 60 | ~85 |

| 2,4,6-Trimethylaniline | 2,4,6-(CH₃)₃ | Dichloromethane | -10 to 0 | 45 | >90 |

Note: Yields are typically determined by the conversion to a stable derivative in a subsequent reaction (e.g., Sandmeyer or azo coupling) and may vary depending on the specific substrate and reaction scale.

Application Examples

Aryl diazonium hexafluorophosphate salts are valuable intermediates for a variety of synthetic transformations.

Sandmeyer Reaction

The diazonium group can be replaced by a halide or cyanide.

Protocol:

-

Prepare the aryl diazonium hexafluorophosphate solution as described in Protocol 1.

-

In a separate flask, prepare a solution of the corresponding copper(I) salt (CuCl, CuBr, or CuCN; 1.2 eq.) in the appropriate solvent (e.g., acetonitrile or DMF).

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work up the reaction mixture to isolate the aryl halide or nitrile product.

Azo Coupling

Diazonium salts react with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often intensely colored.

Protocol:

-

Prepare the aryl diazonium hexafluorophosphate solution as described in Protocol 1.

-

In a separate flask, dissolve the coupling component (e.g., phenol (B47542) or N,N-dimethylaniline; 1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution).

-

Cool the solution of the coupling component to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the reaction at low temperature and stir for 1-2 hours. The formation of a colored precipitate often indicates product formation.

-

Isolate the azo compound by filtration and purify as necessary.

Conclusion

This compound is a highly effective and versatile reagent for the diazotization of aromatic amines. Its use offers significant advantages, particularly for substrates that are incompatible with traditional aqueous acidic conditions. The ability to perform the reaction in organic solvents under mild conditions, coupled with precise stoichiometric control, makes it a valuable tool for researchers and professionals in organic synthesis and drug development. The protocols and data provided herein serve as a practical guide for the successful implementation of this powerful synthetic method.

Applications of Nitrosonium Hexafluorophosphate in C-H Functionalization: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of nitrosonium hexafluorophosphate (B91526) (NO[PF6]) and related nitrosonium salts in C-H functionalization reactions. Nitrosonium ions are powerful yet mild oxidizing agents that enable a range of transformations, including C-H amination, oxidation, and C-C bond formation, often under metal-free conditions.[1][2]

Application Note 1: Aerobic, Metal-Free Cross-Dehydrogenative C-N and C-S Bond Formation

Nitrosonium ions catalyze the efficient cross-dehydrogenative coupling (CDC) of heteroarenes with thiophenols and phenothiazines, representing a direct C-H amination and thioarylation.[3][4] This methodology is notable for its mild, environmentally benign conditions, utilizing ambient oxygen as the terminal oxidant and producing water as the sole byproduct.[3][4] The reaction proceeds without the need for transition metal catalysts, addressing concerns of cost, toxicity, and catalyst contamination in the final products.

Quantitative Data Summary

The following tables summarize the substrate scope and yields for the nitrosonium-catalyzed C-H thioarylation and amination of various heteroarenes.

Table 1: Substrate Scope for Thioarylation of Indoles with Thiophenols

| Entry | Indole (B1671886) Substrate | Thiophenol Substrate | Product | Yield (%) |

| 1 | Indole | Thiophenol | 3-(Phenylthio)-1H-indole | 77 |

| 2 | 5-Methoxyindole | Thiophenol | 5-Methoxy-3-(phenylthio)-1H-indole | 85 |

| 3 | 5-Chloroindole | Thiophenol | 5-Chloro-3-(phenylthio)-1H-indole | 72 |

| 4 | Indole | 4-Methylthiophenol | 3-((4-Methylphenyl)thio)-1H-indole | 81 |

| 5 | Indole | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-1H-indole | 68 |

Table 2: Substrate Scope for Amination of Indoles with Phenothiazines

| Entry | Indole Substrate | Amine Substrate | Product | Yield (%) |

| 1 | Indole | Phenothiazine (B1677639) | 10-(1H-Indol-3-yl)-10H-phenothiazine | 82 |

| 2 | 5-Bromoindole | Phenothiazine | 10-(5-Bromo-1H-indol-3-yl)-10H-phenothiazine | 75 |

| 3 | 2-Methylindole | Phenothiazine | 10-(2-Methyl-1H-indol-3-yl)-10H-phenothiazine | 78 |

Experimental Protocols

General Procedure for C-H Thioarylation of Indoles:

To a stirring solution of indole (0.2 mmol, 1 equivalent) and thiophenol (0.4 mmol, 2 equivalents) in hexafluoroisopropanol (HFIP, 2 mL), a solution of NO2BF4 (0.2 M in sulfolane, 25 µL, 5 mol%) is added. The reaction is stirred for 1 hour at room temperature, after which another portion of the NO2BF4 solution (25 µL, 5 mol%) is added. Stirring is continued for an additional hour at room temperature. The reaction mixture is then diluted with dichloromethane, concentrated onto silica (B1680970) gel, and purified by column chromatography to afford the desired product.[5]

General Procedure for C-H Amination of Indoles with Phenothiazine:

To a stirring solution of indole (0.2 mmol, 1 equivalent) and phenothiazine (0.4 mmol, 2 equivalents) in HFIP (2 mL), a solution of NOBF4 (0.2 M in sulfolane, 50 µL, 10 mol%) is added. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then diluted with dichloromethane, concentrated onto silica gel, and purified by column chromatography to afford the desired product.

Reaction Mechanism and Workflow

The proposed mechanism for the cross-coupling of an indole with a thiophenol involves the initial S-nitrosylation of the thiophenol, followed by homolytic cleavage to generate a sulfur-centered radical. The indole is oxidized to a radical cation, which then recombines with the sulfur-centered radical to form the C-S bond after rearomatization. The catalytic cycle is maintained by the aerobic oxidation of nitrogen monoxide back to the active nitrosonium species.[3]

Application Note 2: Oxidative C-H/C-H Cross-Coupling of Phenols and Arenes

Nitrosonium ions, generated in situ from inorganic nitrate (B79036) salts, can induce the oxidative C-H activation of electron-rich phenols for C-C cross-coupling reactions with arenes.[2] This method provides an environmentally benign route for the synthesis of biaryls, with the regeneration of the nitrosonium ion catalyst by atmospheric oxygen.

Quantitative Data Summary

Table 3: Substrate Scope for the Cross-Coupling of 2-Methoxyphenol with Various Arenes